4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
4-(4-(4-Chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative featuring a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core fused with a piperazine ring substituted with a 4-chlorobenzyl group and a methyl group at position 4. The 4-chlorobenzyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability . Safety data indicate hazards including skin irritation (H315) and toxicity if swallowed (H302), necessitating strict handling protocols .
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKBPTWTEQWDCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The 4-position of the thieno[2,3-d]pyrimidine scaffold is highly reactive toward nucleophilic substitution. In the target compound, this position is occupied by a 4-(4-chlorobenzyl)piperazine group, introduced via S<sub>N</sub>Ar under basic conditions:
Key intermediates like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are synthesized via the Gewald reaction (cyclocondensation of ketones, sulfur, and cyanoacetates) .
Cyclization Reactions
The tetrahydrobenzo thieno[2,3-d]pyrimidine core is formed through cyclization of 2-aminothiophene derivatives:
Stepwise Synthesis Pathway
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Thiophene Formation :
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Pyrimidine Cyclization :
Piperazine Benzylation
The 4-chlorobenzyl group is introduced to piperazine via:
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Alkylation : 4-chlorobenzyl chloride, triethylamine, CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 hr
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Methylation at Position 6
The 6-methyl group originates from:
Biological Activity-Driven Modifications
Structural analogs demonstrate activity optimization through:
Stability and Degradation Pathways
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Acidic Conditions : Piperazine N-debenzylation occurs at pH < 2 (HCl, reflux) .
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Oxidative Stress : Thiophene ring sulfoxidation observed with H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> .
Comparative Reactivity Table
| Position | Reactivity | Electrophilic | Nucleophilic | Radical |
|---|---|---|---|---|
| 2 | Moderate (NH/CH<sub>3</sub>) | Low | Medium (SNAr) | High (S-oxidation) |
| 4 | High (piperazine) | No | High | Low |
| 6 | Low (CH<sub>3</sub>) | No | No | Medium |
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds similar to 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibit notable anti-cancer properties. The thieno[2,3-d]pyrimidine scaffold has been linked to the inhibition of various kinases and enzymes involved in cancer progression. For instance, studies have demonstrated that modifications in the structure can enhance potency against specific cancer targets, making it a promising lead compound for drug development aimed at treating various malignancies .
Anti-Malarial Activity
In addition to anti-cancer effects, this compound has shown potential as an anti-malarial agent. A study focused on thieno[2,3-d]pyrimidine derivatives evaluated their activity against Plasmodium falciparum, the parasite responsible for malaria. The synthesized compounds exhibited IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains of the parasite. Notably, some derivatives displayed significant anti-plasmodial activity while maintaining low cytotoxicity against human cell lines .
Anti-Inflammatory Effects
The compound's structural features suggest possible anti-inflammatory applications as well. Similar thieno[2,3-d]pyrimidine derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases and other inflammatory mediators . This makes it a candidate for further research into treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in the piperazine substituents and modifications to the thieno[2,3-d]pyrimidine core can lead to enhanced biological activity and selectivity for specific targets. The lipophilicity introduced by the 4-chlorobenzyl group may improve its pharmacokinetic properties .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Case Study 1: Anti-Cancer Evaluation
A study evaluated several derivatives of thieno[2,3-d]pyrimidine for their cytotoxic effects on cancer cell lines. Compounds were screened against A549 (lung) and HeLa (cervical) cells. The results indicated that certain derivatives exhibited significant selectivity indices without cytotoxic effects on normal cells .
Case Study 2: Antimalarial Development
In another investigation focusing on antimalarial activity, a series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives were synthesized and tested against P. falciparum. The lead compounds demonstrated potent activity with favorable pharmacokinetic profiles predicted through in silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis .
Biological Activity
The compound 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a member of the thienopyrimidine class known for its diverse biological activities. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H21ClN4S
- Molecular Weight : 394.91 g/mol
- LogP : 6.5 (indicating high lipophilicity)
This compound features a piperazine moiety linked to a thienopyrimidine scaffold, which is crucial for its biological activity.
Antimicrobial Activity
Thienopyrimidine derivatives have shown significant antimicrobial properties. In a study evaluating various substituted thienopyrimidines, compounds similar to our target exhibited activity against multiple pathogens. For instance, certain derivatives demonstrated effective inhibition against P. falciparum, the malaria-causing parasite, with IC50 values ranging from 0.15 μM to 6.40 μM depending on the specific substitution patterns on the aromatic rings .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been extensively researched. The compound was assessed for its antiproliferative effects against several cancer cell lines. Notably, it exhibited IC50 values lower than 40 nM in various assays targeting microtubule dynamics and cell proliferation . This suggests that modifications to the thienopyrimidine core can enhance its efficacy against cancer cells.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 4 | MDA-MB-435 | 9 | Microtubule depolymerization |
| 5 | Various Cancer Lines | <40 | Antiproliferative effects |
Antimalarial Activity
The compound's structural framework is associated with antimalarial activity due to its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway crucial for malaria parasite survival . Studies have shown that compounds with similar structures can achieve significant antiplasmodial effects at various concentrations.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the piperazine and thienopyrimidine moieties significantly influences biological activity. For example:
- Chlorobenzyl Substitution : Enhances lipophilicity and potentially improves cell membrane permeability.
- Piperazine Modifications : Altering the piperazine substituents can lead to variations in binding affinity and selectivity towards different biological targets.
Case Studies
- Antiproliferative Effects : A series of compounds derived from thienopyrimidine were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value of 9 nM against MDA-MB-435 cells .
- Antimalarial Evaluation : In vivo studies using mouse models infected with P. berghei demonstrated that certain derivatives showed substantial antimalarial effects, suggesting their potential as lead candidates for drug development .
Comparison with Similar Compounds
Table 1: Key Substituent Modifications in Thienopyrimidine Derivatives
Key Insights :
- Piperazine vs. Piperidine : Replacement of piperazine with piperidine (e.g., compound 4d in ) reduces basicity, altering interactions with charged receptor residues.
- Morpholino and Nitro Groups: Derivatives with morpholino and nitro substituents (e.g., ) show enhanced antimalarial activity, suggesting electron-withdrawing groups optimize target engagement in Plasmodium enzymes.
Key Insights :
- The target compound’s 4-chlorobenzyl group correlates with higher toxicity (H302/H315) compared to non-halogenated analogs like 4d .
- Derivatives with polar substituents (e.g., VIb’s 3-hydroxyphenyl group) exhibit reduced cytotoxicity, highlighting the trade-off between lipophilicity and safety .
Molecular Properties and Bioavailability
Table 3: Physicochemical Properties
Key Insights :
- Smaller analogs (e.g., ) exhibit improved solubility but reduced metabolic stability due to fewer steric protections.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. A key intermediate is formed via cyclization of ethyl 4-aminobenzoate with thiourea under basic conditions, followed by reaction with formamide to yield the pyrimidine core . Optimization requires precise control of temperature (reflux in acetic acid at 110–120°C) and solvent selection (e.g., glacial acetic acid for cyclization, toluene for coupling). Catalysts like NaHCO₃ and NaI improve nucleophilic substitution efficiency .
Q. How is structural characterization performed to confirm the compound’s identity?
Answer: Combined spectroscopic and chromatographic methods are essential:
- ¹H/¹³C-NMR : Assign peaks to the piperazine N–CH₂ (δ 2.5–3.5 ppm) and thienopyrimidine aromatic protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 467.12 (calculated for C₂₃H₂₄ClN₅S) .
- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Answer: SAR studies focus on modifying the piperazine and thienopyrimidine moieties:
- Piperazine Substitution : Replacing the 4-chlorobenzyl group with bulkier aryl groups (e.g., 2,3,4-trimethoxybenzyl) increases microtubule inhibition (IC₅₀ from 1.2 µM to 0.7 µM) .
- Thienopyrimidine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 improves metabolic stability in hepatic microsome assays .
Q. What computational strategies are effective for predicting binding modes to biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into tubulin’s colchicine-binding site (PDB: 1SA0). The 4-chlorobenzyl group forms hydrophobic contacts with β-tubulin’s Leu248 and Ala250 .
- MD Simulations (GROMACS) : 100-ns simulations reveal stable hydrogen bonds between the pyrimidine N and Asn258 .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Discrepancies often arise from assay conditions. For example:
Q. What strategies improve oral bioavailability in preclinical models?
Answer:
Q. How can metabolic stability be assessed and optimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
